molecular formula C15H22N2O2 B028144 tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate CAS No. 154874-91-6

tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate

Cat. No. B028144
CAS RN: 154874-91-6
M. Wt: 262.35 g/mol
InChI Key: QNCDRZOVLOOHOP-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H22N2O2 . It is a complex organic compound that has potential applications in various fields.


Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate” consists of a piperidine ring attached to a pyridine ring via a single bond, and a tert-butyl group attached to the piperidine ring via a carboxylate group .

Scientific Research Applications

Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes

N-tert-Butoxycarbonyl Anabasine is used in the deprotection of N-tert-Butoxycarbonyl (Boc) protected functionalized heteroarenes . This process involves the addition and elimination with 3-Methoxypropylamine . This method has been applied to various heteroarenes including indoles, 1,2-indazoles, 1,2-pyrazoles, and related derivatives .

Use in the Separation of Trivalent Minor Actinides from Lanthanides

The compound is used in the separation of trivalent minor actinides from lanthanides . This is particularly useful in the treatment of spent nuclear fuel .

Use in the Synthesis of Complexant Scaffolds

N-tert-Butoxycarbonyl Anabasine is used in the synthesis of complexant scaffolds . These scaffolds are used in liquid-liquid separations of minor actinides from lanthanides in simulated spent nuclear fuel .

Mild Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

The compound is used in a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This includes aliphatic, aromatic, and heterocyclic substrates .

Use in the Synthesis of Medicinally Active Compounds

N-tert-Butoxycarbonyl Anabasine is used in the synthesis of medicinally active compounds . For example, it has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Use in Thermodynamic Analysis

The compound is used in thermodynamic analysis . It helps reveal more about the changes in energy with conformation in the reaction .

properties

IUPAC Name

tert-butyl 2-pyridin-3-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-5-4-8-13(17)12-7-6-9-16-11-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCDRZOVLOOHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452701
Record name tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate

CAS RN

154874-91-6
Record name tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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